molecular formula C19H17NO3S2 B11647385 (5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11647385
M. Wt: 371.5 g/mol
InChI Key: SVIPNWNBIKPIEJ-GHRIWEEISA-N
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Description

(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenoxyethoxy group, and a sulfanylidene moiety. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions.

    Introduction of the Phenoxyethoxy Group: The phenoxyethoxy group is introduced through a nucleophilic substitution reaction using a suitable phenoxyethanol derivative.

    Formation of the Methylidene Group: The methylidene group is introduced via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its antimicrobial and anticancer properties make it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidinone ring structure but differ in their substituents and biological activities.

    Phenoxyethoxy Derivatives: Compounds with similar phenoxyethoxy groups but different core structures.

Uniqueness

(5E)-3-Methyl-5-{[4-(2-phenoxyethoxy)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring, a phenoxyethoxy group, and a sulfanylidene moiety

Properties

Molecular Formula

C19H17NO3S2

Molecular Weight

371.5 g/mol

IUPAC Name

(5E)-3-methyl-5-[[4-(2-phenoxyethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H17NO3S2/c1-20-18(21)17(25-19(20)24)13-14-7-9-16(10-8-14)23-12-11-22-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3/b17-13+

InChI Key

SVIPNWNBIKPIEJ-GHRIWEEISA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(C=C2)OCCOC3=CC=CC=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCCOC3=CC=CC=C3)SC1=S

Origin of Product

United States

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